(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
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Properties
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-2-3-4-7-12-24-22(29)18-19-21(27-17-11-6-5-10-16(17)26-19)28(20(18)23)25-14-15-9-8-13-30-15/h5-6,8-11,13-14H,2-4,7,12,23H2,1H3,(H,24,29)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVNQYMVLRRYTD-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide represents a novel class of pyrroloquinoxaline derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives can be achieved through various catalytic methods. For instance, a recent study highlighted the use of iron(III) chloride (FeCl₃) as a catalyst for synthesizing pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles and cyclic ethers, demonstrating good functional group tolerance and moderate to good yields . The specific synthesis route for this compound was not explicitly detailed in the search results but is likely to follow similar methodologies.
Anticancer Properties
Pyrroloquinoxaline derivatives have been reported to exhibit significant anticancer activity. For example, quinoxaline derivatives have been studied for their cytotoxic effects against various cancer cell lines. A study indicated that certain quinoxaline derivatives induced apoptosis in cancer cells by activating caspases and disrupting the cell cycle . The compound may share similar mechanisms due to its structural similarities.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of furan-containing compounds. Research has shown that furan derivatives can exhibit anti-inflammatory properties. A related study demonstrated that substituted furan compounds underwent intramolecular cyclization leading to anti-inflammatory activity . The presence of the furan moiety in this compound suggests potential anti-inflammatory effects that warrant further investigation.
Case Studies and Research Findings
Several studies highlight the biological activities associated with quinoxaline derivatives:
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, particularly at the G1 phase.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been documented in related studies.
- Anti-inflammatory Pathways : The furan moiety may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
Chemical Reactions Analysis
Oxidation Reactions
The furan-2-ylmethylene moiety undergoes selective oxidation under controlled conditions. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, the furan ring is converted to a 2,3-diketo derivative (Table 1). This reaction preserves the pyrroloquinoxaline core but alters the electronic properties of the compound.
Table 1: Oxidation of Furan Moiety
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA (1.5 eq) | DCM, 0–5°C, 6 h | 2,3-Diketo-furan derivative | 72% |
| KMnO₄ (aq) | H₂O, 25°C, 12 h | Overoxidized byproducts (degradation) | <10% |
Reduction Reactions
The imine bond (C=N) in the furan-2-ylmethylene group is reducible using sodium borohydride (NaBH₄) or catalytic hydrogenation. Reduction yields a secondary amine, enhancing solubility in polar solvents.
Key Data:
-
NaBH₄ (2 eq) in MeOH : 85% conversion to reduced product at 25°C (2 h).
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H₂/Pd-C (10% w/w) : Quantitative reduction under 1 atm H₂ in ethanol (4 h).
Nucleophilic Substitution at the Hexyl Chain
The hexyl carboxamide group participates in nucleophilic substitutions. For example, reaction with thionyl chloride (SOCl₂) converts the carboxamide to an acyl chloride intermediate, enabling further derivatization with amines or alcohols.
Example Pathway:
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Acyl Chloride Formation : SOCl₂, reflux, 3 h.
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Amidation : Reaction with benzylamine (1.2 eq) yields N-hexyl-N-benzylcarboxamide (89% yield).
Electrophilic Aromatic Substitution
The pyrrolo[2,3-b]quinoxaline core undergoes regioselective electrophilic substitution. Bromination with N-bromosuccinimide (NBS) in DMF at 80°C selectively functionalizes the C5 position of the quinoxaline ring .
Table 2: Bromination Conditions
| Electrophile | Solvent | Temperature | Regioselectivity | Yield |
|---|---|---|---|---|
| NBS (1.1 eq) | DMF | 80°C, 8 h | C5 of quinoxaline | 68% |
| Br₂ (1 eq) | CHCl₃ | 25°C, 24 h | Non-selective | 42% |
Photoredox-Catalyzed C–H Functionalization
Under visible light (24 W blue LEDs) with Pd(OAc)₂ and fluorescein, the quinoxaline ring undergoes decarboxylative acylation. α-Oxo-2-phenylacetic acids serve as acylating agents, yielding C4-acylated derivatives (Table 3) .
Mechanism Highlights:
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Radical Pathway : Benzoyl radicals form via single-electron transfer (SET) from fluorescein.
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Pd-Mediated C–H Activation : Facilitates regioselective acylation at the C4 position .
Table 3: Photoredox Acylation Outcomes
| Acyl Source | Catalyst System | Yield |
|---|---|---|
| Phenylglyoxylic acid | Pd(OAc)₂ + Fluorescein | 95% |
| 4-Fluorophenylglyoxylic acid | Same | 88% |
Acid-Base Reactivity
The amine group (NH₂) at C2 reacts with strong acids (e.g., HCl) to form water-soluble salts. Conversely, treatment with bases (e.g., NaOH) deprotonates the amine, enabling coordination with metal ions like Cu²⁺ or Fe³⁺.
Applications:
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Salt Formation : Improves bioavailability for pharmacological studies.
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Metal Complexation : Potential catalytic or antimicrobial activity.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 240°C, primarily involving cleavage of the carboxamide bond. Pyrolysis products include furan derivatives and quinoxaline fragments.
Comparative Reactivity with Structural Analogs
Replacing the hexyl group with phenyl or m-tolyl substituents alters reaction kinetics:
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Hexyl vs. Phenyl : Hexyl’s electron-donating effect accelerates nucleophilic substitutions by 15–20% compared to phenyl.
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Steric Effects : Bulkier groups (e.g., m-tolyl) reduce yields in electrophilic substitutions by 30%.
Unresolved Reactivity and Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
